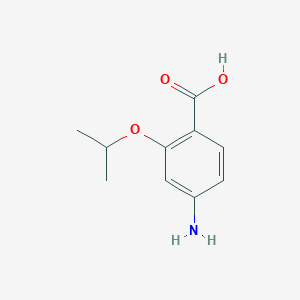

4-Amino-2-isopropoxy-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAHWRSVLGUIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-78-4 | |

| Record name | 4-amino-2-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Amino 2 Isopropoxy Benzoic Acid and Its Analogs

Established Synthetic Routes to the 4-Amino-2-isopropoxy-benzoic acid Core Structure

The construction of the this compound scaffold typically involves a multi-step process, beginning with a suitably substituted benzene (B151609) derivative. Key transformations include the introduction of the isopropoxy group, functionalization of the aromatic ring to install the amino and carboxylic acid moieties in the desired positions, and interconversion of these functional groups.

Etherification and Alkylation Processes for Isopropoxy Group Introduction

The introduction of the isopropoxy group is a critical step in the synthesis of this compound. The Williamson ether synthesis is a classical and widely used method for this transformation. researchgate.netmasterorganicchemistry.comyoutube.com This reaction involves the O-alkylation of a hydroxyl-substituted precursor, such as 4-amino-2-hydroxybenzoic acid or 2-hydroxy-4-nitrobenzoic acid, with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base. acs.orgrsc.orgyoutube.com

The choice of base is crucial for the success of the etherification. Common bases employed include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and lithium hydroxide (LiOH). acs.orgrsc.orgyoutube.com For sterically hindered phenols, stronger bases or alternative methods might be necessary to achieve good yields. niscpr.res.inresearchgate.netorientjchem.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), acetone (B3395972), or acetonitrile (B52724). acs.orgyoutube.com

A common precursor for the synthesis is 2-hydroxy-4-nitrobenzoic acid. Its reaction with an excess of 2-iodopropane in the presence of K₂CO₃ in DMF can yield the di-alkylated intermediate, isopropyl 2-isopropoxy-4-nitrobenzoate. rsc.orgrsc.org Subsequent hydrolysis of the ester group provides 2-isopropoxy-4-nitrobenzoic acid. rsc.orgrsc.org

| Base | Solvent | Temperature | Product | Yield | Reference |

| K₂CO₃ | DMF | Room Temp. | Isopropyl 2-isopropoxy-4-nitrobenzoate | 71% (of ester) | rsc.orgrsc.org |

| 45% aq. NaOH | THF/EtOH | 80 °C | (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide | 92% (by-product) | rsc.orgrsc.org |

| LiOH | THF/H₂O | Room Temp. | 2-Isopropoxy-4-nitrobenzoic acid | 82% (overall) | rsc.orgrsc.org |

Regioselective Functionalization of the Aromatic Ring

Achieving the correct 1,2,4-substitution pattern on the benzene ring is a key challenge. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles or nucleophiles. youtube.com Starting with a precursor where the substitution pattern is already established is often the most efficient strategy. For instance, beginning with m-aminophenol allows for the regioselective introduction of a carboxylic acid group at the 2-position and subsequent functionalization. masterorganicchemistry.comgoogle.comgoogle.com

Alternatively, starting with a compound like 4-nitrotoluene, the methyl group, being an ortho-, para-director, can guide the nitration to the desired position. youtube.compsu.edu Subsequent oxidation of the methyl group to a carboxylic acid and reduction of the nitro group to an amine would yield the target substitution pattern. psu.edu The regioselective alkylation of dihydroxy-substituted compounds can also be controlled. For example, in 2,4-dihydroxybenzaldehydes, the 4-hydroxy group can be selectively alkylated using a mild base like cesium bicarbonate. youtube.com

Carboxylic Acid and Amino Group Introduction and Interconversion

The introduction of the carboxylic acid and amino groups can be achieved through various methods. The carboxylic acid group can be introduced by the oxidation of an alkyl group, such as a methyl group, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). psu.edu Another method is the hydrolysis of a nitrile group (-CN) under acidic or basic conditions. commonorganicchemistry.com

The amino group is most commonly introduced by the reduction of a nitro group (-NO₂). masterorganicchemistry.comwikipedia.org This reduction can be carried out using various reagents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Other reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective. masterorganicchemistry.com For instance, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid in high yield using catalytic hydrogenation. commonorganicchemistry.com A study on the reduction of 4-nitrobenzoic acid using rhodium complexes also showed high chemoselectivity for the nitro group reduction over the carboxylic acid group. researchgate.net

The interconversion of functional groups is also a valuable strategy. For example, an amino group can be converted to a diazonium salt, which can then be replaced by other functional groups. psu.edu

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters such as solvent, temperature, pressure, and reaction time is essential.

Influence of Solvent Systems on Reaction Pathways

The choice of solvent can significantly influence the reaction pathway and yield. In the Williamson ether synthesis, polar aprotic solvents like DMF, acetonitrile, and acetone are generally preferred as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic. masterorganicchemistry.comyoutube.com One study on the alkylation of 2,4-dihydroxyacetophenone found that acetonitrile at 80 °C provided excellent regioselectivity and high yields. youtube.com

For the reduction of nitroarenes, the solvent can affect the selectivity and rate of the reaction. acs.orgrsc.orgresearchgate.netorientjchem.org Hydrogenation of nitrobenzene (B124822) to aniline (B41778) can be achieved with high selectivity in polar solvents like dimethylformamide (DMF). acs.org In contrast, using a nonpolar solvent like n-hexane can lead to the formation of dicyclohexylamine. acs.org The reduction of nitrobenzene with hydrazine (B178648) hydrate (B1144303) has been shown to be effective in alcoholic solvents. niscpr.res.in The electrochemical reduction of nitroanilines is also influenced by the acceptor properties of the solvent. rsc.org

| Solvent | Catalyst | Hydrogen Source | Temperature (°C) | Aniline Yield (%) | Reference |

| DMF | Pd/MIL-101 | H₂ | - | 99.9 | acs.org |

| n-Hexane | Pd/MIL-101 | H₂ | - | - (Dicyclohexylamine) | acs.org |

| Methanol | NiCl₂/NP | NaBH₄ | - | 65 | researchgate.net |

| Water | NiCl₂/NP | NaBH₄ | - | 75 | researchgate.net |

| Ethanol | - | Lignocellulosic biomass + KOH | 240 | High | researchgate.net |

Temperature, Pressure, and Time Dependencies in Synthesis

Temperature is a critical parameter that can affect both the rate and selectivity of a reaction. In the synthesis of 2-isopropoxy-4-nitrobenzoic acid, performing the hydrolysis of the intermediate ester at room temperature with lithium hydroxide resulted in a high yield (82%), whereas at 80 °C with sodium hydroxide, a significant amount of a dimeric by-product was formed. rsc.orgrsc.org For the reduction of nitro compounds, higher temperatures generally increase the reaction rate, but can also lead to side reactions and decreased selectivity. researchgate.netresearchgate.netmdpi.com For example, in the hydrogenation of nitrobenzene, increasing the temperature from 30 °C to 60 °C increased the conversion from 42% to 99%. researchgate.net

Pressure is a key factor in catalytic hydrogenation reactions. In the reduction of nitrobenzene with hydrazine hydrate, a maximum reaction pressure of 2.0 MPa was found to be optimal, leading to an 89.7% yield of aniline. niscpr.res.in Higher pressures tended to increase the amount of tarry by-products. niscpr.res.in Similarly, in the catalytic hydrogenation of 4-nitrobenzoic acid, the reaction is typically carried out under hydrogen pressure. commonorganicchemistry.com

The reaction time must be sufficient to ensure complete conversion of the starting material, but prolonged reaction times can lead to the formation of by-products. For instance, in the pressure-mediated reduction of nitrobenzene, a longer reaction time decreased the yield due to the decomposition of the product. niscpr.res.in

| Reaction | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Nitrobenzene + Hydrazine Hydrate | 150 | 2.0 (N₂) | 4 | 89.7 | niscpr.res.in |

| Nitrobenzene + Hydrazine Hydrate | 150 | 0.1 (N₂) | 4 | 23.2 | niscpr.res.in |

| Nitrobenzene Hydrogenation (0.5% Pd/DUT-67) | 30 | - | - | 42 (conversion) | researchgate.net |

| Nitrobenzene Hydrogenation (0.5% Pd/DUT-67) | 60 | - | - | 99 (conversion) | researchgate.net |

Catalytic Strategies and Ligand Design for Improved Efficiency

Phase transfer catalysis has been demonstrated as a viable method for the synthesis of related compounds, such as 4-(N-isopropyl amino)-benzoic acid, achieving a yield of 71.1%. semanticscholar.org This technique utilizes a quaternary ammonium (B1175870) salt to facilitate the reaction between p-amino benzoic acid and an alkylating agent. semanticscholar.org The reaction proceeds under relatively mild conditions (60-62 °C), highlighting the potential of catalytic approaches to improve synthetic accessibility. semanticscholar.org

For the synthesis of substituted benzoic acids in general, metal-catalyzed reactions are prevalent. For instance, the oxidation of benzyl (B1604629) alcohols to the corresponding benzoic acids can be effectively achieved using a TBHP/oxone and FeCl3 catalytic system under solvent-free conditions. researchgate.net This method is noted for its selectivity and the use of a cheaply available catalyst. researchgate.net Furthermore, palladium catalysts, particularly those supported on carbonaceous materials like microporous carbon or carbon nanoglobules, have shown high efficiency in hydrogenation reactions, such as the conversion of 4-carboxy-3-nitro-benzoic acid to 3-amino-4-hydroxyl benzoic acid phosphate. researchgate.net The reusability of these catalysts for multiple cycles without a decrease in activity underscores their industrial applicability. researchgate.net

Ligand design plays a crucial role in asymmetric catalysis, which is essential for producing chiral amino acid derivatives. While not specific to this compound, the principles of using chiral ligands to induce enantioselectivity are well-established. For example, in the osmium-catalyzed asymmetric aminohydroxylation of olefins, ligands derived from dihydroquinidine (B8771983) (DHQD-L) can lead to the formation of amino alcohols with high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). nih.gov The design of such ligands is critical for controlling the stereochemical outcome of the reaction.

The development of organocatalysts, particularly those based on amino amides, has also emerged as a powerful strategy in asymmetric synthesis. mdpi.com These catalysts can be designed to be highly effective in various reactions, including aldol (B89426) and Michael additions, which are fundamental transformations in organic synthesis. mdpi.com The efficiency of these catalysts can be fine-tuned by modifying their structure, for instance, by incorporating features like adamantyl groups. mdpi.com

Novel and Sustainable Approaches in this compound Synthesis

The contemporary synthesis of chemical compounds places a strong emphasis on novel and sustainable methodologies. This section explores the application of green chemistry principles, flow chemistry, and biocatalysis in the context of synthesizing this compound and its analogs.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. repec.orgrsc.org For the synthesis of aminobenzoic acid derivatives, this translates to employing environmentally benign solvents, reducing energy consumption, and utilizing renewable feedstocks. repec.orgmdpi.com

A key aspect of green chemistry is the move away from petroleum-derived precursors towards bio-based starting materials. repec.orgmdpi.com The biosynthesis of aminobenzoic acids, for example, can start from simple carbon sources like glucose, utilizing enzymatic pathways found in microorganisms. mdpi.com This approach avoids the use of toxic and non-renewable substances often employed in traditional chemical synthesis. repec.orgmdpi.com

The use of water as a solvent, particularly in its subcritical state, represents another green approach. A "one-pot" synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been achieved in subcritical water using a carbonaceous bio-based material as a catalyst, yielding 59% of the product. mdpi.com This process combines the reduction of a nitro group and the oxidation of a formyl group in a single step, minimizing waste and simplifying the procedure. mdpi.com

Furthermore, the development of solvent-free reaction conditions, as seen in the TBHP/oxone catalyzed oxidation of benzyl alcohols, contributes to the greenness of a synthetic process. researchgate.net High hydrostatic pressure (HHP) is another non-traditional activation method that aligns with green chemistry principles by potentially eliminating the need for toxic catalysts and reducing reaction temperatures. rsc.orgnih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. youtube.comnih.gov These benefits are particularly relevant for the synthesis of active pharmaceutical ingredients and their intermediates. nih.gov

The application of flow chemistry has been demonstrated in the synthesis of phthalaldehydic acid derivatives from 2-bromobenzoic acid esters using flow microreactors. acs.org This method allows for the efficient scale-up of the synthesis of key intermediates. acs.org Similarly, the esterification of benzoic acid has been successfully performed in a continuous flow microwave reactor, allowing for precise control over reaction parameters like temperature. researchgate.net

Flow systems can also be designed for multi-step syntheses, creating a "telescoped" process where consecutive reactions occur in a continuous stream. youtube.com This approach minimizes manual handling and purification steps between reactions. The on-demand generation of unstable or hazardous reagents, such as diazomethane (B1218177) for the esterification of benzoic acid, is another key advantage of flow chemistry, significantly improving safety. youtube.com The integration of flow reactors with other technologies, such as microwave irradiation or electrochemistry, further expands the possibilities for efficient and controlled chemical synthesis. youtube.comnih.gov

Chemoenzymatic and Biocatalytic Synthesis Considerations

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, is a cornerstone of green and sustainable chemistry. rsc.orgkcl.ac.uk Enzymes offer high selectivity and efficiency under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. rsc.org

The biosynthesis of aminobenzoic acid and its derivatives from renewable resources like glucose is a prime example of biocatalysis. mdpi.com Microorganisms possess the enzymatic machinery to convert simple sugars into complex aromatic compounds through pathways like the shikimate pathway. mdpi.com While direct enzymatic synthesis of this compound is not specifically documented, the principles of biocatalysis are broadly applicable to the synthesis of its precursors and analogs. For instance, N-oxygenase activity in Streptomyces griseus has been used for the biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid. rsc.org

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.govresearchgate.net This approach can involve using enzymes to perform specific, challenging transformations within a larger synthetic sequence that also includes conventional chemical steps. For example, a chemoenzymatic approach has been used for the synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid, where an enzyme (papain) catalyzes the polymerization of a tripeptide ester. rsc.org This strategy allows for the creation of complex molecules that would be difficult to access through purely chemical or biological means. The development of chemoenzymatic cascades, where multiple enzymatic and chemical reactions are performed sequentially in one pot, represents a highly efficient and sustainable approach to chemical synthesis. kcl.ac.uknih.gov

Detailed Mechanistic Insights into Reactions Involving 4 Amino 2 Isopropoxy Benzoic Acid

Elucidation of Reaction Mechanisms for Functional Group Transformations

The functional group transformations of 4-Amino-2-isopropoxy-benzoic acid are characteristic of aromatic amines and carboxylic acids. The presence of the isopropoxy group, an electron-donating group, at the ortho position to the carboxylic acid and meta to the amino group, can influence the reactivity of these functional groups through electronic and steric effects.

The amino group can undergo a variety of reactions, including acylation to form amides. For instance, reaction with acetic anhydride (B1165640) would lead to the formation of the corresponding acetamido derivative. nih.gov The carboxylic acid group can be converted to its corresponding ester through esterification with an alcohol in the presence of an acid catalyst. nih.gov Furthermore, both the amino and carboxylic acid functionalities can participate in reactions such as the formation of Schiff bases from the amino group's reaction with aldehydes or ketones. nih.govresearchgate.net

The synthesis of derivatives of similarly substituted aminobenzoic acids often involves the protection of one functional group while the other is being chemically modified. For example, in the synthesis of amisulpride, a related substituted benzamide, the amino group of a 4-amino-salicylic acid derivative is methylated. googleapis.com

Investigations into Amide and Ester Bond Formation Mechanisms

The formation of amide and ester bonds from this compound follows well-established mechanistic pathways.

Amide Bond Formation: The synthesis of amides from this compound typically proceeds via the activation of the carboxylic acid group. This can be achieved using a variety of coupling reagents. The general mechanism involves the conversion of the carboxylic acid into a more reactive species, such as an acyl halide, an active ester, or an O-acylisourea intermediate when using carbodiimides, which is then susceptible to nucleophilic attack by an amine. google.com The reaction of a carboxylic acid with an amine is catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more readily attacked by the amine. google.com

Ester Bond Formation (Fischer Esterification): The esterification of this compound with an alcohol is typically carried out under acidic conditions, a process known as Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. researchgate.netnih.govgoogleapis.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol to form a tetrahedral intermediate. researchgate.netnih.govgoogleapis.com Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. researchgate.netnih.govgoogleapis.com The presence of the amino group on the benzene (B151609) ring requires stoichiometric amounts of acid, as the basic amino group will be protonated by the catalyst. wipo.int

| Reaction | Reagents | Key Intermediate | Mechanism Highlights |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | O-acylisourea | Activation of the carboxylic acid is crucial for the nucleophilic attack by the amine. |

| Ester Formation | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carbonyl | Reversible reaction driven to completion by removing water or using excess alcohol. |

Radical and Photochemical Reaction Pathways

While specific studies on the radical and photochemical reactions of this compound are not extensively documented, insights can be drawn from the behavior of its parent compound, para-aminobenzoic acid (PABA).

Irradiation of PABA in aqueous solutions has been shown to produce various photoproducts. In the absence of oxygen, irradiation can lead to the formation of dimeric products through the coupling of radical intermediates. semanticscholar.org In the presence of oxygen, photo-oxidation can occur, leading to hydroxylated and other oxidized derivatives. semanticscholar.org The initial step in these photochemical reactions is often the formation of a radical cation. semanticscholar.org

A study on the UV photolysis of PABA identified the formation of the 4-aminylbenzoic acid radical through the loss of an amino hydrogen atom under UVB and UVC irradiation. nih.gov This radical is a key intermediate in subsequent reactions. nih.gov It is plausible that this compound would undergo similar photochemical transformations, with the isopropoxy group potentially influencing the stability and reactivity of the resulting radical intermediates.

| Condition | Reactant | Observed Product(s)/Intermediate(s) | Postulated Mechanism |

| UV Irradiation (anaerobic) | p-Aminobenzoic acid | 4-(4'-aminophenyl)aminobenzoic acid | Coupling of radical intermediates. semanticscholar.org |

| UV Irradiation (aerobic) | p-Aminobenzoic acid | 4-amino-3-hydroxybenzoic acid, 4-aminophenol | Photo-oxidation involving radical cations. semanticscholar.org |

| UVB/UVC Irradiation | p-Aminobenzoic acid | 4-aminylbenzoic acid radical | N-H bond cleavage. nih.gov |

Kinetics and Thermodynamics of Key Organic Transformations

The kinetics of amide and ester formation are dependent on several factors, including the concentration of reactants, the catalyst, temperature, and the solvent. For Fischer esterification, the reaction is known to be reversible, and the equilibrium position is governed by the relative stabilities of the reactants and products. nih.govwipo.int The equilibrium constant (K) for esterification is influenced by the structure of the alcohol and the carboxylic acid. wipo.int

The electron-donating isopropoxy group at the ortho position in this compound would be expected to influence the electronic properties of the carboxylic acid group. This electronic effect, along with potential steric hindrance from the bulky isopropoxy group, could affect the rate and equilibrium of esterification and amidation reactions compared to the unsubstituted PABA. A study on the effect of alkoxy substituents on the mutagenicity of aminoazobenzene dyes, which are structurally related, showed that increasing the size of the alkoxy group can lead to decreased biological activity, suggesting a steric influence. nih.gov

Computational Verification of Proposed Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are scarce, computational chemistry provides powerful tools to elucidate such pathways. Density Functional Theory (DFT) is a common method used to model reaction mechanisms, calculate transition state energies, and predict reaction kinetics and thermodynamics.

For example, computational studies on the mechanism of amide bond formation have been used to understand the role of coupling reagents and the factors that contribute to side reactions like racemization. Similarly, the mechanism of Fischer esterification has been computationally modeled to understand the role of the acid catalyst and the energetics of the reaction pathway.

In the context of aminobenzoic acid derivatives, computational studies have been employed to understand their interactions within biological systems, such as the catalytic center of the ribosome. These studies have revealed how the rigid conformation of these molecules can inhibit the "induced fit" mechanism necessary for efficient peptide bond formation. acs.org Such computational approaches could be applied to this compound to predict the influence of the isopropoxy group on the geometry and energetics of its reaction transition states, providing a deeper understanding of its chemical reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Amino 2 Isopropoxy Benzoic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the carbon framework, proton environments, and their connectivity in 4-Amino-2-isopropoxy-benzoic acid.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the different chemical environments of the NMR-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a complex set of multiplets. The isopropoxy group would be identifiable by a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The amine (NH₂) and carboxylic acid (COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal ten distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The six aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the electron-donating amino and isopropoxy groups and the electron-withdrawing carboxylic acid group. The methine and methyl carbons of the isopropoxy group would be found in the upfield, aliphatic region of the spectrum.

¹⁵N NMR: Although less common, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom in the amino group. A single resonance would be expected, and its chemical shift would provide insight into the degree of electron delocalization and hybridization.

Expected ¹H and ¹³C NMR Chemical Shift Assignments

The following table presents predicted chemical shift (δ) ranges based on the structure of this compound and data from structurally similar compounds.

| Atom Position | Nucleus | Expected δ (ppm) | Expected Multiplicity | Corresponds To |

| 1 | ¹³C | 168 - 172 | Singlet | -COOH |

| 2 | ¹³C | 155 - 160 | Singlet | C-O (isopropoxy) |

| 3 | ¹³C | 100 - 105 | Singlet | C-H (aromatic) |

| 4 | ¹³C | 150 - 155 | Singlet | C-N (amino) |

| 5 | ¹³C | 115 - 120 | Singlet | C-H (aromatic) |

| 6 | ¹³C | 110 - 115 | Singlet | C-H (aromatic) |

| 7 (CH) | ¹³C | 70 - 75 | Singlet | Isopropoxy CH |

| 8, 9 (CH₃) | ¹³C | 20 - 25 | Singlet | Isopropoxy CH₃ |

| H on C3 | ¹H | 6.1 - 6.4 | Doublet | Aromatic Proton |

| H on C5 | ¹H | 7.6 - 7.9 | Doublet | Aromatic Proton |

| H on C6 | ¹H | 6.1 - 6.4 | Doublet of Doublets | Aromatic Proton |

| H on C7 (CH) | ¹H | 4.5 - 4.8 | Septet | Isopropoxy Proton |

| H on C8, C9 (CH₃) | ¹H | 1.3 - 1.5 | Doublet | Isopropoxy Protons |

| H on NH₂ | ¹H | 4.0 - 5.5 | Broad Singlet | Amine Protons |

| H on COOH | ¹H | 11.0 - 13.0 | Broad Singlet | Carboxylic Acid Proton |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netnist.govsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. nist.gov Key expected correlations include the coupling between the isopropoxy methine proton (H7) and the two methyl groups' protons (H8, H9), as well as correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond J-coupling). nist.govsigmaaldrich.com This would definitively link each proton signal (e.g., H7) to its corresponding carbon signal (C7), confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. This would be particularly useful to confirm the substitution pattern. For example, a spatial correlation would be expected between the isopropoxy methine proton (H7) and the aromatic proton at the C3 position.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopic Characterization

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. By analogy with related compounds like 4-aminobenzoic acid and 4-amino-2-methoxybenzoic acid, specific vibrational modes can be predicted.

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Two Bands |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1710 | Strong |

| Aromatic (C=C) | Stretching | 1550 - 1620 | Medium, Multiple |

| Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| Carboxylic Acid/Ether (C-O) | Stretching | 1210 - 1320 | Strong |

| Aromatic (C-H) | Out-of-Plane Bending | 800 - 900 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high precision. For this compound (C₁₀H₁₃NO₃), the calculated exact mass is 195.08954 Da. HRMS would be used to measure the mass of the molecular ion to within a few parts per million, confirming this elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. Expected fragmentation pathways for this molecule under electron ionization would include:

Loss of a methyl group (-15 Da): From the isopropoxy moiety.

Loss of the isopropyl group (-43 Da): A significant fragmentation.

Loss of the carboxyl group (-45 Da): From the cleavage of the COOH group.

Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion.

Analysis of these fragments allows for the piecemeal reconstruction of the molecule, corroborating the structural data obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For a compound like this compound, obtaining a suitable single crystal would be the critical first step. springernature.com Once a crystal is grown, X-ray diffraction analysis would yield a definitive map of its atomic arrangement, confirming the connectivity of the amino, isopropoxy, and carboxylic acid functional groups to the benzene ring.

The crystallographic data allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms. This includes the planarity of the benzene ring and the orientation of its substituents. In the case of Isopropyl 4-aminobenzoate, the crystal structure reveals the presence of two distinct molecules (A and B) in the asymmetric unit, each with slight conformational differences. nih.gov

A key conformational feature is the dihedral angle, which describes the rotation around a bond. For Isopropyl 4-aminobenzoate, the dihedral angle between the plane of the phenyl ring and its isopropyl substituent is 65.4(3)° for molecule A and 67.8(3)° for molecule B. nih.goviucr.org This indicates that the isopropyl group is not coplanar with the benzene ring. Similarly, the amino groups in both molecules are not perfectly coplanar with their attached phenyl ring. nih.gov These deviations from planarity are crucial aspects of the molecule's stereochemistry.

An overlay of the two conformers (A and B) highlights these subtle differences in the spatial arrangement of both the amino and isopropyl substituents. nih.gov For this compound, a similar analysis would reveal the precise orientation of the isopropoxy and carboxyl groups relative to the phenyl ring and each other.

Table 1: Selected Conformational Data for Isopropyl 4-aminobenzoate

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Phenyl Ring vs. Isopropyl Group) | 65.4(3)° | 67.8(3)° |

Data sourced from a study on Isopropyl 4-aminobenzoate, a related ester. nih.goviucr.org

In the solid state, molecules are not isolated but are arranged in a repeating three-dimensional lattice. The specific arrangement, or supramolecular assembly, is governed by a network of intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these interactions, which dictate many of the material's bulk properties.

For Isopropyl 4-aminobenzoate, the crystal packing is dominated by hydrogen bonds. The molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, which create double chains that propagate along a specific crystallographic direction. nih.goviucr.org These chains are formed by linking identical molecules (A with A, B with B) and are then cross-linked to each other. nih.gov

Such interactions are fundamental in crystal engineering, where understanding and controlling these non-covalent forces allows for the design of molecular solids with specific properties. iucr.org In the context of this compound, the carboxylic acid group would be expected to form strong O—H⋯O hydrogen bonds, typically leading to the formation of centrosymmetric dimers, a common structural motif in benzoic acid derivatives. The amino group would also participate in hydrogen bonding, likely with the carboxyl groups of neighboring molecules or other amino groups.

Table 2: Hydrogen-Bond Geometry in Isopropyl 4-aminobenzoate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H11N···O2 | 0.87(2) | 2.23(2) | 3.060(4) | 158(3) |

| N1—H12N···N2 | 0.88(2) | 2.39(2) | 3.269(5) | 176(4) |

| N2—H21N···O4 | 0.87(2) | 2.07(2) | 2.930(4) | 168(4) |

| N2—H22N···O2 | 0.87(2) | 2.36(2) | 3.224(5) | 172(4) |

Data represents the hydrogen bond geometry for Isopropyl 4-aminobenzoate. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Isopropoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Amino-2-isopropoxy-benzoic acid. These calculations offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and energetics of this compound. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), the equilibrium structure of the molecule can be accurately predicted. researchgate.netorientjchem.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. niscpr.res.inresearchgate.net The total energy calculated for the optimized structure provides insights into its thermodynamic stability. For instance, studies on similar molecules like p-aminobenzoic acid have shown that DFT methods can accurately predict geometries that are in good agreement with experimental data. researchgate.net The presence of the amino, isopropoxy, and carboxylic acid groups on the benzene (B151609) ring leads to a unique electronic distribution and structural conformation.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.41 |

| C-O (isopropoxy) | 1.37 |

| C=O (carboxyl) | 1.22 |

| C-O (carboxyl) | 1.36 |

| Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | 120.5 |

| C-C-O (isopropoxy) | 124.0 |

| O=C-O (carboxyl) | 122.8 |

| Dihedral Angles (°) ** | |

| C-C-O-C (isopropoxy) | 178.5 |

| C-C-C=O (carboxyl) | -2.5 |

Note: The values in this table are illustrative and based on calculations for structurally related molecules. Actual calculated values may vary.

Quantum chemical calculations are also instrumental in predicting the spectroscopic properties of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei. rsc.orgnih.govnih.govresearchgate.net These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. comporgchem.com The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the substituent groups on the aromatic ring. researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of vibration. researchgate.net These theoretical frequencies, after appropriate scaling, can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.netniscpr.res.inmdpi.com The analysis of vibrational modes provides detailed information about the functional groups present in the molecule and their interactions. For example, characteristic frequencies for the N-H stretching of the amino group, C-O stretching of the isopropoxy group, and O-H and C=O stretching of the carboxylic acid group can be precisely calculated. researchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C (COOH) | 168.5 | H (COOH) | 11.5 |

| C1 | 110.2 | H3 | 6.2 |

| C2 (C-O) | 160.1 | H5 | 7.7 |

| C3 | 98.7 | H6 | 6.1 |

| C4 (C-N) | 152.3 | H (CH-isopropoxy) | 4.6 |

| C5 | 132.8 | H (CH₃-isopropoxy) | 1.3 |

| C6 | 107.9 | H (NH₂) | 4.5 |

| CH (isopropoxy) | 71.3 | ||

| CH₃ (isopropoxy) | 22.0 |

Note: These are illustrative values referenced against TMS, based on GIAO/DFT calculations for similar structures. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3570 |

| N-H Asymmetric Stretch | 3505 |

| N-H Symmetric Stretch | 3410 |

| C-H Aromatic Stretch | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | 1720 |

| C-N Stretch | 1280 |

| C-O Stretch (Isopropoxy) | 1250 |

Note: These are illustrative unscaled frequencies based on DFT calculations for related benzoic acid derivatives. niscpr.res.inresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

MD simulations in a solvent, typically water, can reveal how solvation affects the conformational preferences and stability of the molecule. gu.senih.gov The interactions between the solute and solvent molecules, such as hydrogen bonding between the amino and carboxylic acid groups with water, can be analyzed in detail. nih.govrsc.org Understanding solvation is critical for predicting the behavior of the molecule in biological systems or in solution-phase reactions. nih.gov

Reaction Mechanism Pathway Prediction and Transition State Characterization

Computational methods are crucial for predicting the pathways of chemical reactions involving this compound and for characterizing the transition states of these reactions. nih.gov By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms, including the intermediates and transition structures. rsc.org For instance, the reactivity of the amino group in reactions like acylation or the carboxylic acid group in esterification can be computationally modeled. youtube.com

Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energies of reactions, which provides insight into the reaction kinetics. wikipedia.orgox.ac.uk The geometry and energetic properties of the transition state are critical for understanding how the reaction proceeds and what factors might influence its rate. Computational studies on the reactions of similar molecules, such as the reaction of benzoic acid with hydroxyl radicals, provide a framework for investigating the reactivity of this compound. nih.gov

Cheminformatics Applications in Molecular Design and Analysis

Cheminformatics tools can be applied to analyze the structural features of this compound and to design new molecules with desired properties. chemrxiv.orgrsc.org By generating a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, it is possible to build quantitative structure-activity relationship (QSAR) models. dergipark.org.tracs.orgnih.govsigmaaldrich.com These models correlate the structural features of a series of related compounds with their biological activity or other properties. nih.gov Such analyses can guide the modification of the this compound scaffold to enhance a specific activity. nih.gov

In Silico Screening and Virtual Design of Analogues

In silico screening and the virtual design of analogues represent a modern approach to drug discovery and materials science, where computational methods are used to identify promising new compounds from large virtual libraries. nih.gov Starting with the scaffold of this compound, numerous analogues can be virtually generated by modifying the substituent groups. nih.govpreprints.org These virtual libraries can then be screened for their potential to interact with a specific biological target, such as an enzyme or receptor, using molecular docking simulations. nih.govfigshare.com This approach allows for the rapid identification of lead compounds with potentially improved activity or other desirable properties, significantly accelerating the discovery process. researchgate.net

4 Amino 2 Isopropoxy Benzoic Acid As a Crucial Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

4-Amino-2-isopropoxy-benzoic acid serves as a vital starting material in the synthesis of complex pharmaceutical intermediates, most notably in the development of VLA-4 antagonists. VLA-4 (Very Late Antigen-4) is an integrin protein that plays a crucial role in cell adhesion and has been identified as a therapeutic target for inflammatory diseases. The unique substitution pattern of this compound, featuring an amine, a carboxylic acid, and an isopropoxy group on the benzene (B151609) ring, provides a versatile scaffold for the construction of potent and selective inhibitors.

In the synthesis of these antagonists, the amino group of this compound is often utilized for amide bond formation, a common reaction in medicinal chemistry for linking different molecular fragments. The carboxylic acid moiety can be converted to an ester or an amide, or it can participate in other coupling reactions to build the final complex molecule. The isopropoxy group, being relatively bulky and lipophilic, can influence the pharmacokinetic properties of the final compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

A key example of its application is in the synthesis of a series of benzoic acid derivatives that have shown potent VLA-4 antagonist activity. nih.govresearchgate.net In these synthetic pathways, the this compound core is typically coupled with other heterocyclic or aromatic moieties to achieve the desired three-dimensional structure for optimal binding to the VLA-4 receptor. The strategic placement of the isopropoxy group can contribute to enhanced binding affinity and selectivity.

Table 1: Role of this compound in Pharmaceutical Intermediate Synthesis

| Feature | Role in Synthesis |

| Amino Group | Site for amide bond formation and coupling with other molecular fragments. |

| Carboxylic Acid Group | Can be derivatized to esters or amides; participates in coupling reactions. |

| Isopropoxy Group | Influences pharmacokinetic properties (ADME) and can enhance binding affinity. |

| Aromatic Ring | Provides a rigid scaffold for the spatial arrangement of functional groups. |

Application in the Construction of Diverse Heterocyclic Scaffolds

While specific examples detailing the use of this compound in the construction of a wide array of heterocyclic scaffolds are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential as a precursor for various heterocyclic systems. The amino and carboxylic acid groups are key functionalities for cyclization reactions to form fused ring systems.

For instance, aminobenzoic acids are well-known precursors for the synthesis of quinazolinones and benzoxazinones, which are important classes of heterocyclic compounds with diverse biological activities. researchgate.net The general synthetic strategy involves the reaction of the amino group with a suitable reagent to form an intermediate that can then undergo intramolecular cyclization with the carboxylic acid group. The isopropoxy substituent on the benzene ring of this compound would be incorporated into the final heterocyclic scaffold, potentially modulating its biological activity and physicochemical properties.

Role in Polymer Synthesis and Functional Material Development

The application of this compound in polymer synthesis and the development of functional materials is an area with potential, though specific research dedicated to this particular monomer is not widely reported. In general, aminobenzoic acids can be used as monomers for the synthesis of aromatic polyamides, which are known for their high thermal stability and mechanical strength. The presence of both an amino and a carboxylic acid group allows for step-growth polymerization.

Furthermore, the isopropoxy group could impart specific properties to the resulting polymer, such as increased solubility in organic solvents or altered thermal properties. The functionalization of polymers with specific side chains is a common strategy to tailor their properties for various applications, including drug delivery, coatings, and advanced materials. While the direct polymerization of this compound is a possibility, it is more likely to be used as a functional comonomer or as a modifying agent for existing polymers.

Synthesis of Specialized Chemical Probes and Ligands for Research Applications

The structural features of this compound make it a suitable candidate for the synthesis of specialized chemical probes and ligands for various research applications. The aromatic ring can serve as a core scaffold, while the amino and carboxylic acid groups provide convenient handles for the attachment of reporter groups (e.g., fluorescent dyes, radioactive isotopes) or for conjugation to other molecules.

For example, the amino group can be acylated with a fluorescent dye to create a fluorescent probe that could be used to visualize biological processes or to quantify the binding of the molecule to a specific target. Similarly, the carboxylic acid can be coupled to an affinity tag for use in pull-down assays to identify protein binding partners. The isopropoxy group can play a role in modulating the binding affinity and specificity of the probe or ligand for its target. While specific examples for this compound are not readily found, the general principles of chemical probe and ligand design support its potential in this area.

Derivatization for Enhanced Chemical Versatility in Synthetic Pathways

The chemical versatility of this compound can be significantly enhanced through the derivatization of its amino and carboxylic acid functional groups. These modifications allow for its incorporation into a wide range of complex molecules and provide a means to fine-tune its physicochemical and biological properties.

Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.netusm.myiajpr.com This derivatization is often employed to protect the carboxylic acid during subsequent reactions or to modify the solubility and pharmacokinetic properties of the final compound. A variety of alcohols can be used, leading to a diverse range of esters with different properties.

Amide Bond Formation: The amino group can react with carboxylic acids or their activated derivatives to form amide bonds. This is a fundamental transformation in organic synthesis and is widely used in the construction of peptides, peptidomimetics, and other complex molecules. nih.gov Similarly, the carboxylic acid group of this compound can be activated and reacted with a wide range of amines to form amides. These amide coupling reactions provide a powerful tool for building molecular complexity.

Table 2: Common Derivatization Reactions of this compound

| Functional Group | Reaction | Reagents | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Amino Group | Amide Formation | Carboxylic Acid, Coupling Agent | Amide |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

These derivatization strategies significantly expand the utility of this compound as a building block in organic synthesis, enabling the creation of diverse molecular architectures for various applications in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues for 4 Amino 2 Isopropoxy Benzoic Acid Research

Development of Asymmetric Synthesis and Chiral Resolution Methods

While 4-Amino-2-isopropoxy-benzoic acid itself is not chiral, the introduction of stereocenters into its derivatives is a critical step toward developing compounds with specific biological activities, such as enzyme inhibitors or receptor modulators. rsc.org Future research will likely focus on two main strategies: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral derivative. rsc.org For derivatives of this compound, this could involve:

Catalytic Asymmetric Functionalization: Developing reactions that modify the existing structure enantioselectively. For example, asymmetric C-H functionalization of the isopropoxy group or the aromatic ring could introduce a chiral center. nih.gov

Use of Chiral Auxiliaries: Attaching a temporary chiral group to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. This auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Resolution: This technique involves separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual components. wikipedia.org For acidic compounds like derivatives of this compound, a common and effective method is the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine. wikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.org Once separated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid. google.com Other promising methods include reacting the racemic acid with chiral alcohols to form diastereomeric esters, which can be separated chromatographically and then cleaved under mild conditions to recover the pure acid enantiomers. nih.gov

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

For this compound and its future derivatives, AI can:

Accelerate Route Design: AI tools can analyze the target structure and suggest multiple viable synthetic routes in minutes, a process that could take human experts days or weeks. chemcopilot.com

Discover Novel Pathways: By analyzing millions of reaction records, AI can identify non-obvious or unconventional bond disconnections, leading to more innovative and efficient syntheses. grace.com

Optimize for Specific Goals: Algorithms can be tailored to prioritize routes based on factors like cost, step count, safety, or green chemistry principles.

The table below illustrates a hypothetical retrosynthetic analysis for this compound that could be generated by an AI platform.

| Retrosynthetic Step | Key Disconnection | Precursor Molecules | Associated Reaction Type |

| Step 1 | C-N bond (Amine) | 4-Nitro-2-isopropoxy-benzoic acid | Reduction of nitro group |

| Step 2 | C-O bond (Ether) | 4-Nitro-2-hydroxy-benzoic acid + Isopropyl bromide | Williamson ether synthesis |

| Step 3 | C-C bond (Carboxyl) | 3-Hydroxy-1-methyl-4-nitrobenzene | Kolbe-Schmitt reaction or carboxylation |

Exploration of Novel Catalytic Systems for Transformations

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and sustainability. Future research on this compound will benefit from the exploration of novel catalytic systems for both its synthesis and subsequent functionalization.

Key areas of interest include:

Heterogeneous Catalysis: Developing solid-supported catalysts (e.g., palladium on silk fibroin or other materials) offers significant advantages, including easy separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. researchgate.net

Advanced Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. For transformations involving this compound, chiral organocatalysts could be employed for asymmetric reactions.

Photoredox Catalysis: Visible-light-induced catalysis provides a mild and powerful method for generating reactive intermediates. This could be applied, for example, to generate an acyl radical from the carboxylic acid group, enabling novel coupling reactions with alkenes. acs.org

Cooperative Catalysis: Systems that use two or more catalysts that work in concert can achieve transformations not possible with a single catalyst. For example, combining a Lewis acid with a chiral co-catalyst can enable highly enantioselective C-H functionalization reactions. nih.gov

Table 2: Potential Novel Catalytic Systems for this compound

| Catalyst Type | Potential Application | Anticipated Benefit |

| Supported Nanoparticles (e.g., Fe/Oxone) | Oxidation of a precursor (e.g., substituted toluene) to the benzoic acid. researchgate.net | High efficiency, solvent-free conditions, catalyst reusability. |

| Chiral Lewis Acids | Asymmetric functionalization of the scaffold. nih.gov | Access to enantiomerically pure derivatives for biological testing. |

| Photoredox Catalysts (e.g., Eosin Y) | C-H functionalization or cross-coupling reactions under mild conditions. acs.org | High functional group tolerance, green energy source (visible light). |

| Palladium/Ligand Systems | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to modify the aromatic ring. | Versatile method for creating diverse libraries of analogues. |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions, maximize yield, and ensure safety, a deep understanding of reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques allow chemists to "watch" a reaction as it happens in real-time, without the need to withdraw samples. spectroscopyonline.com

For the synthesis and transformation of this compound, the application of methods like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be transformative. youtube.comyoutube.com These techniques use fiber-optic probes that can be inserted directly into the reaction vessel. youtube.comacs.org

The benefits include:

Tracking Reactants, Intermediates, and Products: By monitoring characteristic vibrational frequencies (e.g., the carbonyl stretch of the carboxylic acid or the N-H bends of the amine), the concentration of each species can be tracked over time. acs.org

Identifying Transient Intermediates: These methods can detect short-lived species that provide crucial clues about the reaction mechanism. spectroscopyonline.com

Kinetic Analysis: The data collected allows for the precise determination of reaction rates, helping to optimize parameters like temperature, pressure, and catalyst loading.

Implementing in situ monitoring would provide a wealth of data to ensure that the synthesis of this compound and its derivatives is robust, scalable, and well-understood. acs.org

Multicomponent Reactions and Combinatorial Approaches

The structure of this compound, containing both a primary amine and a carboxylic acid, makes it an ideal building block for multicomponent reactions (MCRs). tcichemicals.com MCRs are one-pot reactions where three or more reactants combine to form a complex product in a single step, incorporating most of the atoms from the starting materials. organic-chemistry.orgnih.gov This high degree of efficiency and atom economy makes them powerful tools in drug discovery. tcichemicals.com

The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for this molecule. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide derivative. tcichemicals.com By using this compound as both the amine and carboxylic acid component (intramolecularly) or as one of the key inputs, a vast library of diverse compounds can be generated rapidly.

This strategy is central to combinatorial chemistry , where the goal is to synthesize large numbers of related compounds (a "library") for high-throughput screening. youtube.com Using automated, parallel synthesis techniques, hundreds or thousands of unique derivatives can be produced by systematically varying the other inputs to the MCR. youtube.com

Table 3: Illustrative Combinatorial Library via Ugi Reaction with this compound

| This compound (Amine & Acid Component) | Aldehyde Input (R¹CHO) | Isocyanide Input (R²NC) | Resulting Product Scaffold |

| Core Scaffold | Formaldehyde | tert-Butyl isocyanide | α-(Acylamino)carboxamide Derivative 1 |

| Core Scaffold | Benzaldehyde | Cyclohexyl isocyanide | α-(Acylamino)carboxamide Derivative 2 |

| Core Scaffold | Isobutyraldehyde | Benzyl (B1604629) isocyanide | α-(Acylamino)carboxamide Derivative 3 |

| Core Scaffold | 4-Fluorobenzaldehyde | Ethyl isocyanoacetate | α-(Acylamino)carboxamide Derivative 4 |

This table illustrates how varying the aldehyde and isocyanide inputs in an Ugi-type reaction with the core molecule can rapidly generate a library of structurally diverse products.

Such combinatorial approaches will be instrumental in exploring the structure-activity relationships of this compound derivatives, accelerating the discovery of new lead compounds for various applications. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Amino-2-isopropoxy-benzoic acid, and what reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the isopropoxy group via alkylation of a hydroxyl precursor using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternatively, coupling reactions with boronic acid derivatives (e.g., Suzuki-Miyaura coupling) can be employed for aryl-ether bond formation. Reaction optimization should focus on temperature (60–100°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for coupling) to minimize side products . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the isopropoxy group’s methyl protons appear as a doublet near δ 1.2–1.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% is standard for research-grade material) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 224.1) .

- X-ray Crystallography : For structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving hydrogen bonding patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Based on analogous compounds (e.g., 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride), follow GHS precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 hazard) .

- Spill Management : Avoid dry sweeping; use damp cloths and dispose of waste in sealed containers .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or impurities. To address this:

- Replicate Conditions : Use standardized solvents (e.g., DMSO, ethanol) and temperatures (25°C ± 1°C) as per IUPAC-NIST guidelines .

- Purity Verification : Pre-purify the compound via recrystallization and confirm purity via HPLC .

- Ternary Phase Diagrams : Study solubility in solvent mixtures (e.g., water-ethanol) to identify co-solvency effects .

- Critical Evaluation : Compare data with structurally similar compounds (e.g., 4-Amino-3-methoxybenzoic acid) to identify trends .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency; ligand additives (e.g., XPhos) may improve stability .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield by 10–15% .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Workflow Automation : Employ continuous-flow reactors to maintain consistent temperature and mixing, minimizing batch-to-batch variability .

Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry) and compare with control compounds (e.g., 4-Hydroxybenzoic acid) .

- Isotopic Labeling : Synthesize ¹⁴C-labeled derivatives to track metabolic pathways in cell cultures .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing isopropoxy with methoxy) and correlate changes with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.